molecular formula C15H13F3N2O2 B5753406 N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

Cat. No. B5753406
M. Wt: 310.27 g/mol
InChI Key: JHTPUCDQDKQOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TFB-TBOA, and it is a potent and selective inhibitor of glutamate transporters.

Mechanism of Action

The mechanism of action of N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves the inhibition of glutamate transporters. Glutamate transporters are responsible for the uptake of glutamate from the synaptic cleft, and the inhibition of these transporters leads to an increase in extracellular glutamate levels. This increase in glutamate levels can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide are primarily related to the inhibition of glutamate transporters. This compound has been shown to increase extracellular glutamate levels, which can lead to an increase in excitatory neurotransmission. This increase in excitatory neurotransmission can have both beneficial and detrimental effects on neuronal function, depending on the context.

Advantages and Limitations for Lab Experiments

The advantages of using N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide in lab experiments are primarily related to its potency and selectivity. This compound is a potent and selective inhibitor of glutamate transporters, which makes it an ideal tool compound for studying the role of glutamate transporters in various physiological and pathological conditions.
The limitations of using N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide in lab experiments are primarily related to its potential off-target effects. This compound has been shown to have off-target effects on other transporters, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide in scientific research. One potential direction is the use of this compound in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of this compound in the study of the role of glutamate transporters in synaptic plasticity and learning and memory. Additionally, further research is needed to fully understand the potential off-target effects of this compound on other transporters.

Synthesis Methods

The synthesis of N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves several steps. The first step involves the reaction of 3-pyridinecarboxaldehyde with 4-(2,2,2-trifluoroethoxy)methylbenzoyl chloride in the presence of a base to form the intermediate. The intermediate is then treated with ammonium acetate to obtain the final product.

Scientific Research Applications

N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has several potential scientific research applications. It is primarily used as a tool compound to study the role of glutamate transporters in various physiological and pathological conditions. This compound has been shown to be effective in inhibiting glutamate transporters in various in vitro and in vivo models.

properties

IUPAC Name

N-pyridin-3-yl-4-(2,2,2-trifluoroethoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c16-15(17,18)10-22-9-11-3-5-12(6-4-11)14(21)20-13-2-1-7-19-8-13/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTPUCDQDKQOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

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